[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC15787011
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15F2N3 |
|---|---|
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine |
| Standard InChI | InChI=1S/C13H15F2N3/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10/h3-6,16H,7-8H2,1-2H3 |
| Standard InChI Key | CETMTRNPZVOYLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecule features a pyrazole ring substituted with fluorine at position 5 and methyl groups at positions 1 and 3. This heterocyclic core is linked via a methylene bridge to a 4-fluorobenzylamine moiety. The pyrazole’s nitrogen atoms at positions 1 and 2 contribute to hydrogen-bonding potential, while the fluorine atoms enhance lipophilicity, as evidenced by a calculated logP of 3.61 for structurally similar compounds . The 4-fluorophenyl group introduces steric bulk and electronic effects that may influence receptor binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.27 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 45.43 Ų |
Spectroscopic and Computational Insights
The canonical SMILES string encodes connectivity, while the InChIKey provides a unique identifier for database searches. Computational models predict moderate blood-brain barrier permeability due to the compound’s lipophilicity, a trait shared with antipsychotic pyrazole derivatives like (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone .
Synthetic Pathways and Chemical Reactivity
Hypothesized Synthesis Routes
Although explicit synthetic protocols for this compound are undocumented, plausible routes involve:
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by fluorination at position 5 using Selectfluor®.
-
Benzylamine Coupling: Nucleophilic substitution between a 4-fluorobenzyl chloride intermediate and the pyrazole-methylamine precursor under basic conditions.
Reactivity and Derivative Formation
The secondary amine linker () is susceptible to acylation or alkylation, enabling the generation of urea or sulfonamide derivatives. For example, N-(4-fluorophenyl)-N'-{1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}urea demonstrates the feasibility of such modifications, though this alters pharmacological profiles.
Research Gaps and Future Directions
Priority Investigations
-
In Vitro Receptor Binding Assays: Screen for affinity at dopamine D2, serotonin 5-HT2A, and GABA-A receptors.
-
Metabolic Stability Studies: Assess hepatic microsomal clearance to evaluate oral bioavailability.
-
Toxicological Profiling: Monitor seizure thresholds in preclinical models, given the proconvulsant risks observed in analogues .
Computational Modeling Opportunities
Quantitative structure-activity relationship (QSAR) models could predict off-target interactions, while molecular dynamics simulations may optimize the amine linker’s conformation for target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume